

GR 113808 vs other 5-HT4 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GR 113808	
Cat. No.:	B1672113	Get Quote

An Objective Comparison of **GR 113808** and Other 5-HT4 Receptor Antagonists for Research and Development

Introduction

The serotonin 4 (5-HT4) receptor, a Gs protein-coupled receptor, is a key modulator of various physiological processes, particularly in the gastrointestinal (GI) tract and the central nervous system (CNS).[1][2] Its activation stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This signaling cascade makes the 5-HT4 receptor an attractive therapeutic target. While agonists have been developed for conditions like chronic constipation, antagonists are valuable research tools and hold potential for treating disorders such as irritable bowel syndrome (IBS) and cardiac arrhythmias.[2][3]

GR 113808 has emerged as a cornerstone tool in 5-HT4 receptor research. This guide provides an objective comparison of **GR 113808** with other 5-HT4 antagonists, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.

GR 113808: A Profile of a High-Affinity Antagonist

GR 113808 ([1-[2-(methylsulfonylamino)ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate) is distinguished by its exceptional potency and selectivity for the 5-HT4 receptor. [4][5] It is widely recognized as a benchmark antagonist and has been successfully radiolabeled with tritium ([3H]-GR113808), establishing it as the standard radioligand for quantifying 5-HT4 receptors in binding assays.[6][7]

Quantitative Performance Comparison

The efficacy of an antagonist is primarily defined by its binding affinity (how strongly it binds to the receptor) and its functional potency (how effectively it blocks the receptor's function). The following tables summarize key quantitative data for **GR 113808** and other common 5-HT4 antagonists.

Table 1: Comparative Binding Affinity of 5-HT4 Antagonists

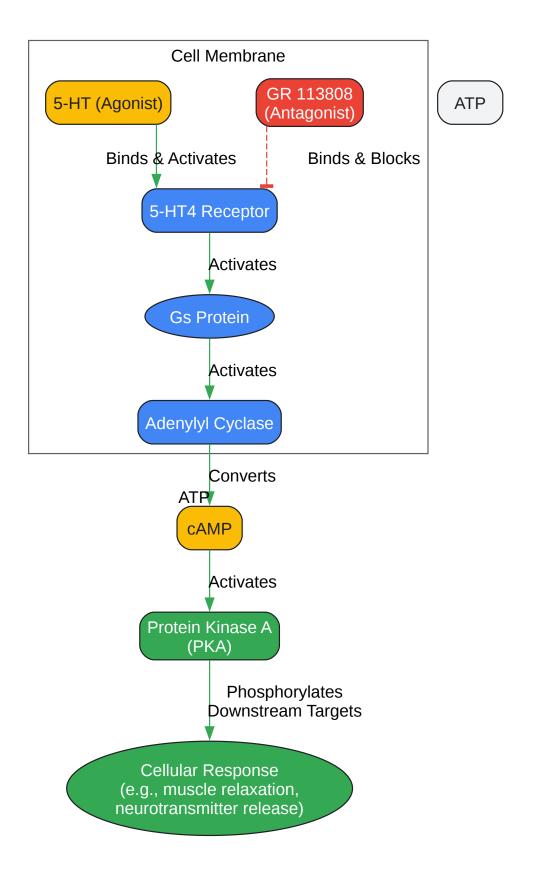
Compound	Preparation	Radioligand	Affinity Constant	Reference
GR 113808	Cloned human 5- HT4 receptor	[³ H]-GR113808	K_d_ = 0.15 nM	[5]
GR 113808	Guinea-pig striatum homogenate	[³ H]-GR113808	K_d_ = 0.20 nM	[7]
GR 113808	Guinea-pig hippocampus homogenate	[³ H]-GR113808	K_d_ = 0.13 nM	[7]
Piboserod	-	-	Selective antagonist	[8][9]
SB 204070	-	-	Mentioned as antagonist	[10]

Note: Direct comparative K_i_ or K_d_ values for all antagonists under identical conditions are not readily available in the public literature. **GR 113808** is the most extensively characterized in binding assays.

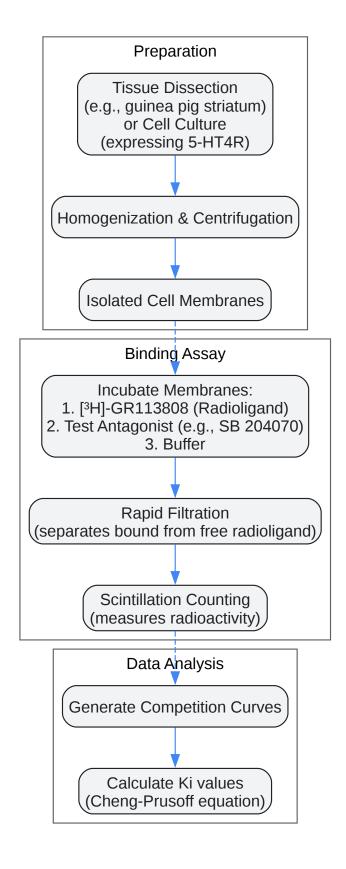
Table 2: Comparative Functional Potency of 5-HT4 Antagonists

Compound	Tissue/Model	Agonist	Potency (pA ₂ / pK_B_)	Reference
GR 113808	Human right atrium	5-HT	pK_B_ = 8.8	[11][12]
GR 113808	Human colonic muscle	5-HT	pK_B_ = 9.43	[5]
GR 113808	Rat thoracic oesophagus	5-HT	pA ₂ = 9.3	[4]
GR 113808	Guinea-pig ascending colon	5-HT	pA ₂ = 9.2	[4]
GR 113808	Adult CA1 hippocampal neurons	5-HT	Most potent tested	[13]
SDZ 205-557	Adult CA1 hippocampal neurons	5-HT	Less potent than GR 113808	[13]
DAU 6285	Human colon circular smooth muscle	5-HT	pA ₂ = 6.32	[14]
DAU 6285	Adult CA1 hippocampal neurons	5-HT	Less potent than SDZ 205-557	[13]

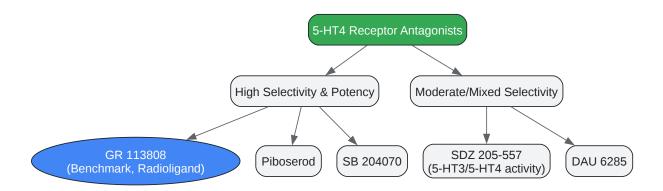
Table 3: Selectivity Profile of **GR 113808**



Receptor Subtype	Activity/Affinity	Finding	Reference
5-HT4	High Affinity Antagonist	Primary Target	[4][5]
5-HT1A, 1B, 2A, 2C, 3	Low Affinity	>300-fold selectivity for 5-HT4	[5]
5-HT3	Low Affinity	pK_i_ = 6.0	[4]
5-HT1-like / 5-HT2	No functional activity	Tested on vascular smooth muscle	[4]
Other Receptors	No appreciable affinity	Tested in a broad range of binding assays	[4]


Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for understanding the context of the data.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. [3H]-GR113808 labels 5-HT4 receptors in the human and guinea-pig brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piboserod [medbox.iiab.me]

- 9. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 10. acnp.org [acnp.org]
- 11. Blockade of human atrial 5-HT4 receptors by GR 113808 PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blockade of human atrial 5-HT4 receptors by GR 113808 PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonists of 5-HT4 receptor-mediated responses in adult hippocampal neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GR 113808 vs other 5-HT4 antagonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672113#gr-113808-vs-other-5-ht4-antagonists]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com